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Compound of Interest

Compound Name: 3-Bromo-2-pentene

Cat. No.: B13549082

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-
bromo-2-pentene. Due to the limited availability of experimentally verified spectra for this
specific compound in public databases, this guide combines theoretical predictions, analysis of
similar compounds, and established spectroscopic principles to offer a detailed
characterization.

Chemical Structure and Properties

(E)-3-bromo-2-pentene is a halogenated alkene with the molecular formula CsHeBr and a
molecular weight of 149.03 g/mol .[1][2][3] The "(E)" designation indicates that the ethyl group
and the methyl group are on opposite sides of the carbon-carbon double bond.

Structure with Atom Numbering:
Caption: Structure of (E)-3-bromo-2-pentene with atom numbering for NMR assignments.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (E)-3-bromo-2-pentene.
These values are derived from established correlation charts, spectral data of analogous
compounds, and computational predictions.
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Table 1: Predicted *H NMR Spectroscopic Data (Solvent:

CDCI3, Reference: TMS)

. . Coupling

Chemical Shift Lo .
Atom Number Multiplicity Constant (J, Integration

(3, ppm)

Hz)

1 ~1.7 Doublet ~7.0 3H
2 ~5.8 Quartet ~7.0 1H
4 ~2.4 Quartet ~7.5 2H
5 ~1.1 Triplet ~7.5 3H

Table 2: Predicted **C NMR Spectroscopic Data (Solvent:

CDCIs, Reference: TMS)

Atom Number

Chemical Shift (6, ppm)

1 ~15
2 ~125
3 ~130
4 ~30
5 ~12

Table 3: Predicted Infrared (IR) Absorption Frequencies
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Wavenumber (cm~?)

Bond Vibration

Intensity

~2970-2850 C(sp?3)-H Stretch Medium-Strong
~3020 C(sp?)-H Stretch Medium

~1660 C=C Stretch Medium-Weak
~1450, ~1375 C-H Bend Medium

~965 (E) C-H Bend (out-of-plane) Strong
~600-500 C-Br Stretch Strong

Table 4: Predicted Mass Spectrometry (MS)

Fragmentation
mlz Proposed Fragment lon Notes
Molecular ion peak with
148/150 [CsHeBr]* (M*/M*+2) characteristic 1:1 bromine
isotope pattern.
69 [CsHo]* Loss of Bromine radical.
i Common fragment in
41 [CsHs]* (Allyl cation)

unsaturated systems.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (E)-3-bromo-2-pentene is

not readily available in the searched literature, a plausible synthetic route can be adapted from

general procedures for the synthesis of similar vinylic bromides.

Synthesis of (E)-3-bromo-2-pentene from 2-Pentyne

This protocol involves the hydrobromination of an alkyne, which typically proceeds with anti-

addition, leading to the (E)-isomer.

Materials:
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e 2-Pentyne

e Hydrogen bromide (HBr) gas or a solution in acetic acid
e Anhydrous solvent (e.g., hexane or dichloromethane)
e Sodium bicarbonate solution

e Anhydrous magnesium sulfate

e Round-bottom flask

e Gas inlet tube

e Stirring apparatus

e Separatory funnel

e Rotary evaporator

« Distillation apparatus

Procedure:

 In a clean, dry round-bottom flask, dissolve 2-pentyne in an anhydrous solvent under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the solution in an ice bath.

o Slowly bubble anhydrous hydrogen bromide gas through the solution with constant stirring.
Alternatively, add a stoichiometric amount of HBr in acetic acid dropwise.

e Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

e Once the reaction is complete, carefully quench the reaction by pouring the mixture into a
separatory funnel containing a saturated sodium bicarbonate solution to neutralize any
excess acid.
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» Extract the organic layer. Wash the organic layer with water and then brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using
a rotary evaporator.

» Purify the crude product by fractional distillation under reduced pressure to obtain (E)-3-
bromo-2-pentene.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data.

Synthesis & Purification

Synthesis of
(E)-3-bromo-2-pentene

'

Purification
(Distillation)

Spectroscopic Analysis

NMR Spectroscopy

(*H and 3C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Chemlcal Shifts, Functional Group Molecular Weight,
Coupling Constants, e .
. Identification Fragmentation Pattern
Integration

Structural Elucidation
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of (E)-3-bromo-2-
pentene.

Interpretation of Spectroscopic Data
'H NMR Spectroscopy

The predicted *H NMR spectrum is expected to show four distinct signals corresponding to the
four non-equivalent sets of protons. The vinylic proton (H2) is expected to be the most
downfield signal due to its proximity to the electronegative bromine atom and its position on the
double bond. The coupling between H1 and H2, and between H4 and H5, provides key
structural information.

3C NMR Spectroscopy

The predicted 3C NMR spectrum should display five signals, one for each carbon atom. The
two sp? hybridized carbons (C2 and C3) are expected to be the most downfield, with the carbon
atom directly bonded to the bromine (C3) being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. The presence of a C=C
stretching vibration around 1660 cm~* would confirm the alkene functionality. A strong
absorption band around 965 cm~?* is characteristic of the out-of-plane C-H bending for a trans
(E)-disubstituted alkene. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would provide the molecular weight of the compound. A key feature would
be the presence of two molecular ion peaks (M+ and M+*+2) of nearly equal intensity, which is
characteristic of a molecule containing one bromine atom (due to the natural abundance of the
79Br and 81Br isotopes). Fragmentation patterns would likely involve the loss of a bromine
radical and cleavage of the alkyl chain.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the spectroscopic
data for (E)-3-bromo-2-pentene. The presented data and experimental protocols are based on
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established chemical principles and data from analogous structures, offering a solid foundation
for researchers and professionals working with this or similar compounds. Experimental
verification of these predicted data is highly recommended for any application where precise
spectroscopic characterization is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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